molecular formula C27H27N5O4S B2511977 N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 392679-95-7

N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2511977
CAS No.: 392679-95-7
M. Wt: 517.6
InChI Key: WWOOEZDUYKZKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex 1,2,4-triazole derivative characterized by a 4-phenyl-substituted triazole core. Key structural features include:

  • Position 3: A thioacetamide group (-S-CH2-CONH-) linked to a 4-methoxyphenyl moiety.
  • Position 5: A methylene bridge bearing a 2-(4-methoxyphenyl)acetamido substituent.
  • Position 4: A phenyl group, contributing to steric and electronic effects .

Properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-35-22-12-8-19(9-13-22)16-25(33)28-17-24-30-31-27(32(24)21-6-4-3-5-7-21)37-18-26(34)29-20-10-14-23(36-2)15-11-20/h3-15H,16-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOEZDUYKZKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the synthesis, biological evaluations, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 methoxyphenyl 2 5 2 4 methoxyphenyl acetamido methyl 4 phenyl 4H 1 2 4 triazol 3 yl thio acetamide\text{N 4 methoxyphenyl 2 5 2 4 methoxyphenyl acetamido methyl 4 phenyl 4H 1 2 4 triazol 3 yl thio acetamide}

Molecular Formula: C₁₈H₂₀N₄O₄S
Molecular Weight: 372.44 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acetamido formation and triazole coupling reactions. The detailed synthetic pathway is often optimized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring 1,2,4-triazole derivatives. For instance:

  • Mechanism of Action: Compounds similar to this compound have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines like MCF-7 (breast cancer cells). This is primarily attributed to their ability to disrupt microtubule polymerization .
  • In Vitro Studies: In vitro studies reported IC₅₀ values indicating potent antiproliferative effects. For example, related compounds showed IC₅₀ values of 52 nM against MCF-7 cells and 74 nM against MDA-MB-231 triple-negative breast cancer cells .
  • Selectivity: The selectivity of these compounds for cancer cells over non-tumorigenic cells has been documented, suggesting a favorable therapeutic index .

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains and fungi:

  • Mechanism: The proposed mechanism involves inhibition of essential enzymes in microbial metabolism .
  • Case Studies: In a study evaluating the antimicrobial efficacy of triazole derivatives, several compounds exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives:

Substituent Effect on Activity
Methoxy groupsEnhance lipophilicity and cellular uptake
Acetamido moietyContributes to improved binding affinity
Triazole ringEssential for anticancer activity

Comparison with Similar Compounds

Key Structural Trends:

  • Position 4: Substitution with phenyl, allyl, or ethyl groups modulates steric bulk and electronic properties. Allyl groups (e.g., 6a) enhance reactivity in nitric oxide donor applications .
  • Position 5 : Aryl (phenyl, bromobenzofuran) or heterocyclic (pyridine) substituents influence target selectivity. Bromobenzofuran hybrids exhibit dual antibacterial and enzyme inhibition activities .
  • Thioacetamide Linker : Replacement of 4-methoxyphenyl with acetylphenyl (6a) or dichlorophenyl (12) alters lipophilicity and binding affinity .

Enzyme Inhibition

  • Target Compound : Predicted to inhibit acetylcholinesterase (AChE) or cyclooxygenase (COX) due to structural similarity to 7h and 7i (IC50 values: 18.2–22.4 µM for AChE) .
  • Compound 7h (N-(2-Ethyl-6-methylphenyl)-2-[(5-(sulfonylpiperidinyl)-4-Ph-4H-triazol-3-yl)sulfanyl]acetamide) : Demonstrated AChE inhibition (IC50 = 18.2 µM) and antioxidant activity (IC50 = 34.5 µM) .
  • Bromobenzofuran-Triazole Hybrids (10a–e) : Showed AChE inhibition (IC50 = 8.2–12.7 µM), surpassing reference drug donepezil (IC50 = 12.5 µM) .

Antibacterial Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamides: Exhibited anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose) .
  • Benzofuran-Triazole Hybrids : Inhibited Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL) .

Critical Notes:

  • The target compound’s synthesis employs cesium carbonate for mild, efficient S-alkylation , whereas microwave methods (e.g., for 10a–e) reduce reaction times without compromising yields .
  • Allyl and ethyl substituents (6a, 8) require careful control of base strength to avoid side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.